molecular formula C20H22O9 B156491 3,4,5-Trimethoxybenzoic Anhydride CAS No. 1719-88-6

3,4,5-Trimethoxybenzoic Anhydride

Cat. No.: B156491
CAS No.: 1719-88-6
M. Wt: 406.4 g/mol
InChI Key: LQJFTZJNDJDCKV-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzoic Anhydride (CAS 1719-88-6) is a high-purity organic compound supplied for use as a key synthetic intermediate in chemical research and development. This compound is characterized as a symmetrical carboxylic acid anhydride with the molecular formula C₂₀H₂₂O₉ and a molecular weight of 406.39 g/mol . Its structure features two 3,4,5-trimethoxybenzoyl units linked by an anhydride bridge, which is highly reactive toward nucleophiles, making it a versatile building block for the introduction of the 3,4,5-trimethoxybenzoyl group into target molecules. Researchers value this anhydride for synthesizing various derivatives, such as hydrazides and other functionalized compounds, which are of interest in medicinal and organic chemistry . The compound has a melting point of 155°C and should be stored in a cool, dry environment to maintain its stability and purity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4,5-trimethoxybenzoyl) 3,4,5-trimethoxybenzoate
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InChI

InChI=1S/C20H22O9/c1-23-13-7-11(8-14(24-2)17(13)27-5)19(21)29-20(22)12-9-15(25-3)18(28-6)16(10-12)26-4/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJFTZJNDJDCKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40169185
Record name 3,3',4,4',5,5'-Hexamethoxybenzoic anhydride
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Molecular Weight

406.4 g/mol
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CAS No.

1719-88-6
Record name Benzoic acid, 3,4,5-trimethoxy-, 1,1′-anhydride
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Record name 3,3',4,4',5,5'-Hexamethoxybenzoic anhydride
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Record name 3,3',4,4',5,5'-Hexamethoxybenzoic anhydride
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Record name 3,3',4,4',5,5'-hexamethoxybenzoic anhydride
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Record name 3,3',4,4',5,5'-HEXAMETHOXYBENZOIC ANHYDRIDE
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Synthetic Methodologies for 3,4,5 Trimethoxybenzoic Anhydride

Precursor Synthesis: 3,4,5-Trimethoxybenzoic Acid (TMBA)

Several synthetic pathways have been developed to produce TMBA, starting from readily available precursors. These methods often involve methylation, oxidation, carboxylation, or esterification followed by hydrolysis.

A prevalent and historically significant route to TMBA involves the methylation of gallic acid (3,4,5-trihydroxybenzoic acid). globalresearchonline.netekb.eg This transformation can be achieved using various methylating agents.

One common method employs dimethyl sulfate (B86663) in the presence of a base, such as sodium hydroxide (B78521). globalresearchonline.netekb.eg In this reaction, the hydroxyl groups of gallic acid are converted to methoxy (B1213986) groups. The reaction is typically carried out in an aqueous medium, and the temperature is controlled to manage the exothermic nature of the methylation process. globalresearchonline.netprepchem.com Following the methylation, the resulting ester is often saponified in situ by the addition of more base and heating to yield the sodium salt of TMBA. globalresearchonline.net Subsequent acidification then precipitates the desired 3,4,5-Trimethoxybenzoic Acid. chemicalbook.com

Another approach involves the use of methyl chloride gas in a suitable solvent like N,N-dimethylformamide (DMF), with an inorganic base such as potassium carbonate or sodium carbonate acting as an acid scavenger. patsnap.comgoogle.com This method can be part of a one-step or two-step process from gallic acid. In a two-step process, gallic acid is first esterified with methanol (B129727) to form methyl gallate, which is then methylated. patsnap.comgoogle.com

Starting MaterialMethylating AgentBase/CatalystSolventKey ConditionsProductRef.
Gallic AcidDimethyl SulfateSodium HydroxideWaterTemperature control below 30-35°C, followed by reflux3,4,5-Trimethoxybenzoic Acid globalresearchonline.net
Gallic AcidDimethyl SulfateSodium HydroxideWaterTemperature below 40°C, then heated3,4,5-Trimethoxybenzoic Acid prepchem.com
Methyl GallateMethyl Chloride GasSodium CarbonateDMFCool to below 10°C, then heat to 60°C for 8 hoursMethyl 3,4,5-trimethoxybenzoate (B1228286) patsnap.com
Methyl GallateMethyl Chloride GasPotassium CarbonateDMFCool to below 10°C, then heat to 55°C for 8 hoursMethyl 3,4,5-trimethoxybenzoate patsnap.com

An alternative synthetic strategy involves the oxidation of 3,4,5-trimethoxytoluene. While direct oxidation to the carboxylic acid is a possibility, a more common route involves the oxidation of an intermediate aldehyde. For instance, 3,4,5-trimethoxybenzaldehyde (B134019) can be oxidized to TMBA. google.com

Another oxidative approach starts with 3,4,5-trimethoxybenzyl alcohol, which can be oxidized to the corresponding aldehyde using reagents like bromine in methanol at low temperatures. mdma.chsciencemadness.org The resulting 3,4,5-trimethoxybenzaldehyde can then be further oxidized to TMBA. Phase transfer catalysis in conjunction with an oxidizing agent like potassium permanganate (B83412) has also been reported for the oxidation of related substrates. google.com

Although less commonly detailed in the provided search results, carboxylation strategies represent a potential route to TMBA. This would involve the introduction of a carboxyl group onto a 3,4,5-trimethoxyphenyl derivative. This could theoretically be achieved through methods like Grignard reactions with carbon dioxide or other carboxylation techniques. However, specific examples for the direct synthesis of TMBA via this route were not prominent in the search results.

A widely used method for obtaining pure TMBA is through the hydrolysis of its corresponding esters, most commonly methyl 3,4,5-trimethoxybenzoate. ekb.egchemicalbook.comppublishing.org This ester is often synthesized as an intermediate, for example, from the methylation of methyl gallate. patsnap.comgoogle.com

The hydrolysis is typically carried out under basic conditions, using a solution of sodium hydroxide in a solvent like ethanol (B145695) or methanol. ekb.egchemicalbook.com The reaction mixture is heated to facilitate the saponification of the ester. chemicalbook.com After the reaction is complete, the mixture is cooled and acidified with a strong acid, such as hydrochloric acid, to a pH of 2-3. chemicalbook.com This protonates the carboxylate salt, causing the 3,4,5-Trimethoxybenzoic Acid to precipitate out of the solution, which can then be collected by filtration. chemicalbook.com This method is reported to give high yields, often approaching 100%. chemicalbook.com

Starting MaterialReagentsSolventKey ConditionsProduct YieldRef.
Methyl 3,4,5-trimethoxybenzoateSodium Hydroxide, Hydrochloric AcidEthanolStirred at 50°C for 2 hours, then acidified100% chemicalbook.com
Methyl 3,4,5-trimethoxybenzoateSulfuric Acid (catalyst), then Hydrazine (B178648) HydrateMethanol, then EthanolReflux for 8 hours for esterification, then reflux for 8 hours with hydrazine hydrate80% (for ester) ekb.eg

Optimizing the synthesis of TMBA is crucial for its cost-effective production. One-step methods for producing methyl 3,4,5-trimethoxybenzoate directly from gallic acid have been developed to improve efficiency by shortening reaction times and simplifying purification processes. google.com These methods often utilize reagents like methyl chloride gas with an acid-binding agent in a suitable solvent. google.com

Transformation of TMBA to 3,4,5-Trimethoxybenzoyl Halides

The conversion of 3,4,5-Trimethoxybenzoic Acid to a more reactive acyl halide is a critical step for the synthesis of the corresponding anhydride (B1165640). 3,4,5-Trimethoxybenzoyl chloride is a commonly used intermediate.

This transformation is typically achieved by treating TMBA with a halogenating agent, such as thionyl chloride (SOCl₂). mdma.chgoogle.com The reaction is often carried out by refluxing the acid with an excess of thionyl chloride. mdma.ch After the reaction is complete, the excess thionyl chloride is removed, often by distillation under reduced pressure, to yield the crude 3,4,5-trimethoxybenzoyl chloride. mdma.ch

To obtain a high-purity product, the reaction can be performed in a mixed solvent system, such as a mixture of an aliphatic hydrocarbon (e.g., hexane (B92381) or heptane) and an aromatic hydrocarbon (e.g., benzene (B151609) or toluene) in the presence of a catalyst like N,N-dimethylformamide (DMF). google.com This method is reported to produce the acid halide in high purity as a solution. google.com The resulting 3,4,5-trimethoxybenzoyl chloride can then be used to synthesize 3,4,5-Trimethoxybenzoic Anhydride, typically by reacting it with a carboxylate salt or by controlled hydrolysis.

Halogenation Reactions for Acyl Halide Formation (e.g., with thionyl halides)

The conversion of 3,4,5-trimethoxybenzoic acid to its corresponding acyl halide, typically 3,4,5-trimethoxybenzoyl chloride, is a common and foundational step in one of the primary pathways to synthesizing the anhydride. This transformation is frequently accomplished using halogenating agents, with thionyl chloride (SOCl₂) being a widely used reagent. google.com

The reaction involves treating 3,4,5-trimethoxybenzoic acid with thionyl chloride. google.com This process effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the more reactive acyl chloride. A similar procedure has been documented for the synthesis of 2,4,5-trimethoxybenzoyl chloride, where 2,4,5-trimethoxybenzoic acid is heated with an excess of thionyl chloride in a solvent like benzene. For the 3,4,5-trimethoxy derivative, the crude product can be purified by distillation under vacuum. cdnsciencepub.com Traditional methods have also employed other chlorinating agents like phosphorus pentachloride, phosgene, or trichloromethylchloroformate to achieve this conversion from gallic acid-derived 3,4,5-trimethoxybenzoic acid. google.com

ReagentSubstrateProductConditions
Thionyl Chloride3,4,5-Trimethoxybenzoic Acid3,4,5-Trimethoxybenzoyl ChlorideReaction with thionyl chloride, followed by vacuum distillation for purification. google.comcdnsciencepub.com
Thionyl Chloride2,4,5-Trimethoxybenzoic Acid2,4,5-Trimethoxybenzoyl ChlorideStirred at 70°C for 5 hours in dry benzene.

Catalytic Approaches in Acyl Halide Synthesis

Catalytic methods offer an alternative to the use of stoichiometric amounts of halogenating agents for the synthesis of acyl halides. These approaches can provide advantages in terms of milder reaction conditions and potentially higher efficiency.

One such method involves the use of bis(trichloromethyl)carbonate, also known as triphosgene, in the presence of an organic amine catalyst. A patented process describes the preparation of 3,4,5-trimethoxybenzoyl chloride from 3,4,5-trimethoxybenzoic acid and bis(trichloromethyl)carbonate. The reaction is conducted in an organic solvent, such as dichloromethane, tetrahydrofuran (B95107), or 2-methyltetrahydrofuran, at a temperature ranging from 20-70°C. google.com The use of an organic amine catalyst, for instance, N,N,N',N'-tetrakis(3-cyanopropyl)ethylenediamine or tris(2-cyanoethyl)amine, facilitates the reaction, leading to high yields and good product quality, making it suitable for industrial-scale production. google.com

ReactantsCatalystSolventTemperatureProduct
3,4,5-Trimethoxybenzoic Acid, Bis(trichloromethyl)carbonateOrganic Amine (e.g., N,N,N',N'-tetrakis(3-cyanopropyl)ethylenediamine)Dichloromethane, Tetrahydrofuran, or 2-Methyltetrahydrofuran20-70 °C3,4,5-Trimethoxybenzoyl Chloride

Direct Synthesis of this compound from TMBA

The direct conversion of 3,4,5-trimethoxybenzoic acid (TMBA) to its anhydride is an efficient route that avoids the isolation of the intermediate acyl halide. This is typically achieved through dehydration reactions.

Dehydration Coupling Strategies

Dehydration coupling is a primary strategy for the direct synthesis of this compound from its corresponding carboxylic acid. This approach involves the removal of one molecule of water from two molecules of the carboxylic acid. The process generally requires the use of a dehydrating agent to facilitate the reaction. A common laboratory method involves refluxing 3,4,5-trimethoxybenzoic acid with a dehydrating agent like acetic anhydride. In this specific case, acetic anhydride can also serve as the solvent. The reaction's efficiency can sometimes be improved by adding a catalytic amount of glacial acetic acid. Following the reaction, the product is typically isolated by evaporating the solvent and any excess reagent under reduced pressure and then purified, often by recrystallization.

Utilization of Specific Dehydrating Agents (e.g., oxalyl chloride, thionyl chloride, dicyclohexylcarbodiimide)

A variety of specific dehydrating agents can be employed to synthesize carboxylic anhydrides from carboxylic acids, a principle that applies to the synthesis of this compound. tmc.edu These reagents work by activating the carboxylic acid group, making it susceptible to nucleophilic attack by another molecule of the carboxylic acid.

Commonly used dehydrating agents for this purpose include:

Thionyl chloride (SOCl₂) : Can be used to directly form the anhydride from the carboxylic acid. tmc.edu

Oxalyl chloride ((COCl)₂) : Another effective reagent for this transformation. tmc.eduacs.org

Dicyclohexylcarbodiimide (DCC) : A widely used coupling agent in organic synthesis that facilitates dehydration. tmc.eduacs.org

Acetic Anhydride : This reagent can be used in a method that involves refluxing it with 3,4,5-trimethoxybenzoic acid.

While effective, some of these reagents can have drawbacks, such as high cost, toxicity, or the formation of unwanted side products that complicate purification. tmc.edu

Dehydrating AgentGeneral Reaction
Acetic AnhydrideRefluxing with 3,4,5-trimethoxybenzoic acid.
Thionyl ChlorideReaction with the carboxylic acid to promote dehydration. tmc.edu
Oxalyl ChlorideUsed as a dehydrating agent in the coupling reaction. tmc.eduacs.org
Dicyclohexylcarbodiimide (DCC)Acts as a dehydration coupling reagent. tmc.eduacs.org

Promotion by Triphenylphosphine (B44618) Oxide and Oxaloyl Chloride (TPPO/(COCl)₂) System

A highly efficient and mild method for the synthesis of symmetric carboxylic anhydrides involves a system composed of triphenylphosphine oxide (TPPO) and oxalyl chloride ((COCl)₂). tmc.eduacs.org This catalytic system has been shown to be effective for a range of carboxylic acids. figshare.com The reaction is believed to proceed through the formation of a reactive intermediate, triphenylchlorophosphonium salt, from the reaction of TPPO and oxalyl chloride. acs.org This intermediate then activates the carboxylic acid. acs.orgresearchgate.net

The optimized conditions for this synthesis generally involve mixing TPPO and oxalyl chloride in a solvent like acetonitrile, followed by the sequential addition of the carboxylic acid and a base, such as triethylamine (B128534), at room temperature. tmc.eduacs.org This method is noted for its high yields and mild, neutral reaction conditions, making it a valuable alternative to harsher methods. acs.orgfigshare.com

Synthesis via 3,4,5-Trimethoxybenzoyl Halides

An alternative to direct dehydration is a two-step process that begins with the synthesis of 3,4,5-trimethoxybenzoyl halide, as detailed in section 2.2.1. Once the acyl halide is formed, it can be converted into the corresponding anhydride.

A general and well-established method for preparing aromatic carboxylic anhydrides involves the reaction of an acyl chloride with the sodium salt of the corresponding carboxylic acid. tmc.edu In this context, 3,4,5-trimethoxybenzoyl chloride would be reacted with sodium 3,4,5-trimethoxybenzoate. Another approach involves treating the acyl chloride with pyridine (B92270), followed by the decomposition of the resulting reaction mixture with water to yield the anhydride. tmc.edu Furthermore, the reaction of 3,4,5-trimethoxybenzoyl chloride with halogenated alcohols can produce intermediate esters which are then used as alkylating agents in subsequent reactions. cdnsciencepub.com

ReactantsMethodProduct
3,4,5-Trimethoxybenzoyl chloride, Sodium 3,4,5-trimethoxybenzoateReaction of acyl chloride with the sodium salt of the carboxylic acid. tmc.eduThis compound
3,4,5-Trimethoxybenzoyl chloride, PyridineTreatment of acyl chloride with pyridine, followed by decomposition with water. tmc.eduThis compound

Reaction with 3,4,5-Trimethoxybenzoic Acid Salts or the Acid Itself

The synthesis of this compound, a valuable reagent in organic chemistry, can be effectively achieved through the dehydration of 3,4,5-trimethoxybenzoic acid or its corresponding salts. These methods typically involve the use of a dehydrating agent to facilitate the removal of a water molecule from two equivalents of the carboxylic acid, thereby forming the anhydride linkage.

One common approach involves the reaction of 3,4,5-trimethoxybenzoic acid with a strong dehydrating agent such as thionyl chloride (SOCl₂). In this procedure, the acid is typically suspended in a dry, inert solvent like dichloromethane. Thionyl chloride is then added, often at a reduced temperature (e.g., 0°C) to control the reaction rate. The mixture is subsequently stirred at room temperature to ensure the reaction proceeds to completion. The volatile byproducts and the solvent are then removed under vacuum, and the resulting crude product can be purified by washing with a solvent like cold ether.

Another established method is the acetic anhydride-mediated dehydration. This process involves heating 3,4,5-trimethoxybenzoic acid with an excess of acetic anhydride, which serves as both the dehydrating agent and the reaction solvent. The reaction is typically carried out at reflux temperatures (around 140°C) for several hours. Following the reaction, the excess acetic anhydride and the acetic acid byproduct are distilled off under reduced pressure. The remaining solid residue is then purified, commonly by recrystallization from a suitable solvent such as chloroform, to yield the pure this compound as a white crystalline solid. A catalytic amount of glacial acetic acid can sometimes be added to improve the efficiency of the reaction.

The use of salts of 3,4,5-trimethoxybenzoic acid, such as silver salts, has also been historically documented in the synthesis of anhydrides. This method would involve reacting the salt with a benzoyl halide.

Below is a table summarizing key parameters for these synthetic methods.

Method Dehydrating Agent Solvent Temperature Key Features
Thionyl Chloride ActivationThionyl Chloride (SOCl₂)Dichloromethane (dry)0°C to Room TemperatureOffers a faster reaction, suitable for moisture-sensitive applications.
Acetic Anhydride DehydrationAcetic AnhydrideAcetic AnhydrideReflux (~140°C)Acetic anhydride acts as both reagent and solvent; product purified by recrystallization.

Synthesis of Mixed Anhydride Derivatives

Preparation of 3,4,5-Trimethoxybenzoyl-Ethyl Carbonate and Related Structures

Mixed anhydrides, particularly those derived from carbonic acid, are highly useful intermediates in synthesis, notably in peptide chemistry for amide bond formation. The synthesis of a mixed anhydride like 3,4,5-trimethoxybenzoyl-ethyl carbonate involves the activation of 3,4,5-trimethoxybenzoic acid with an alkyl chloroformate, such as ethyl chloroformate.

The general procedure for forming such mixed carbonic anhydrides is conducted at low temperatures to ensure the stability of the resulting activated species. The reaction begins with dissolving 3,4,5-trimethoxybenzoic acid in an inert organic solvent, for instance, tetrahydrofuran (THF) or dichloromethane. thieme-connect.de A tertiary amine, such as N-methylmorpholine (NMM) or triethylamine (TEA), is added to the solution to act as a base, deprotonating the carboxylic acid to form the more nucleophilic carboxylate. thieme-connect.de

The solution is then cooled, typically to -15°C, before the dropwise addition of ethyl chloroformate. thieme-connect.de The reaction mixture is stirred for a short period at this low temperature to allow for the formation of the mixed anhydride, 3,4,5-trimethoxybenzoyl-ethyl carbonate. The formation of a salt byproduct (e.g., triethylammonium (B8662869) chloride) necessitates its removal, which is usually accomplished by filtration. thieme-connect.de

The resulting solution containing the mixed anhydride is typically used immediately in a subsequent reaction step without isolation, due to the inherent reactivity and potential for disproportionation of the mixed anhydride.

A summary of a representative procedure is detailed in the table below.

Step Reagents Solvent Temperature Purpose
1. Acid Dissolution & Base Addition3,4,5-Trimethoxybenzoic Acid, N-Methylmorpholine (NMM)Tetrahydrofuran (THF)Room TemperatureTo dissolve the acid and form the carboxylate salt. thieme-connect.de
2. Cooling---15°CTo control the reactivity and enhance the stability of the mixed anhydride. thieme-connect.de
3. Mixed Anhydride FormationEthyl ChloroformateTHF-15°CActivation of the carboxylic acid to form the mixed carbonic anhydride. thieme-connect.de
4. Byproduct Removal---15°CFiltration to remove the precipitated amine hydrochloride salt. thieme-connect.de

Reactivity and Reaction Mechanisms of 3,4,5 Trimethoxybenzoic Anhydride

General Acylating Properties in Organic Transformations

3,4,5-Trimethoxybenzoic anhydride (B1165640) is a symmetric aromatic anhydride that serves as a potent acylating agent. Its reactivity is centered around the anhydride functional group, which makes it more reactive in chemical reactions compared to its corresponding carboxylic acid or alcohol counterparts. The presence of three electron-donating methoxy (B1213986) groups on the benzene (B151609) ring influences its electronic properties and reactivity.

The primary mode of reaction for 3,4,5-Trimethoxybenzoic anhydride is nucleophilic acyl substitution. masterorganicchemistry.com In this two-step mechanism, a nucleophile attacks one of the electrophilic carbonyl carbons, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This intermediate is transient and rapidly collapses, reforming the carbon-oxygen double bond and expelling a 3,4,5-trimethoxybenzoate (B1228286) molecule as the leaving group. youtube.comlibretexts.org This process results in the transfer of the 3,4,5-trimethoxybenzoyl group to the nucleophile. masterorganicchemistry.com

The general mechanism can be summarized as follows:

Addition: The nucleophile adds to a carbonyl carbon, breaking the π bond and forming a tetrahedral intermediate. masterorganicchemistry.com

Elimination: The leaving group (3,4,5-trimethoxybenzoate) is expelled, and the carbonyl π bond is reformed. masterorganicchemistry.com

The equilibrium of the reaction favors the formation of the product when the incoming nucleophile is a stronger base than the leaving group. masterorganicchemistry.com

A significant application of this compound's acylating ability is in the synthesis of esters and amides, which are common structural motifs in pharmaceuticals and biologically active compounds. nih.govcdnsciencepub.com

Esterification: The reaction of this compound with alcohols results in the formation of the corresponding 3,4,5-trimethoxybenzoate esters. youtube.com This reaction is typically performed in the presence of a base, such as pyridine (B92270) or an alkali metal carbonate, which serves to deprotonate the alcohol, thereby increasing its nucleophilicity, and to neutralize the 3,4,5-trimethoxybenzoic acid byproduct. uomustansiriyah.edu.iq This method is advantageous for creating esters, especially with valuable or complex alcohols, due to the mild reaction conditions. cdnsciencepub.com

Examples of Esterification Reactions
AlcoholProductReaction ConditionsSignificance
AminoalcoholsBasic esters of 3,4,5-trimethoxybenzoic acidReaction with 3,4,5-trimethoxybenzoyl chloride (a related acylating agent)Some products exhibit reserpine-like activity. cdnsciencepub.com
Halogenated alcohols (e.g., 2-chloroethanol)Halogenated esters (e.g., 2-chloroethyl 3,4,5-trimethoxybenzoate)Used as intermediates for further reactions. cdnsciencepub.comAllows for subsequent alkylation of secondary amines. cdnsciencepub.com

Amidation: The reaction with primary or secondary amines readily produces 3,4,5-trimethoxybenzamides. youtube.com Due to the higher nucleophilicity of amines compared to alcohols, this reaction is generally rapid and high-yielding. youtube.com Similar to esterification, a base is often used to sequester the carboxylic acid byproduct, driving the reaction to completion. youtube.comyoutube.com

Examples of Amidation Reactions
AmineProductYieldReaction Conditions
Propylamine3,4,5-trimethoxybenzoylpropylamide87%Reaction with 3,4,5-trimethoxybenzoyl chloride in ethyl acetate/water. google.com
Butylamine3,4,5-trimethoxybenzoic acid butylamide80-90%Reaction with 3,4,5-trimethoxybenzoyl chloride in ethyl acetate/water at <40°C. google.com
n-Hexylamine3,4,5-trimethoxybenzoic acid-n-hexylamide70%Reaction with 3,4,5-trimethoxybenzoyl chloride in ethyl acetate/water. google.com

Cleavage and Derivatization Pathways

The primary pathway for the cleavage of this compound is through nucleophilic acyl substitution, as detailed above. The anhydride bond is susceptible to attack by a variety of nucleophiles.

Hydrolysis: In the presence of water, the anhydride undergoes hydrolysis to yield two equivalents of 3,4,5-trimethoxybenzoic acid. This reaction is generally slow but can be catalyzed by acid or base.

Reaction with Carboxylates: The reaction of an acid chloride with a carboxylate anion is a common method to synthesize anhydrides. masterorganicchemistry.comuomustansiriyah.edu.iq This highlights the reversible nature of the anhydride bond formation.

Reduction: While strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the anhydride, these reactions typically proceed to form the primary alcohol. uomustansiriyah.edu.iq

Chemo- and Regioselectivity in Anhydride Reactions

When a molecule contains multiple nucleophilic sites, this compound can exhibit selectivity.

Chemoselectivity: This refers to the preferential reaction with one functional group over another. Due to the differing nucleophilicity of functional groups, a predictable order of reactivity is often observed. For instance, an amino group is more nucleophilic than a hydroxyl group. Therefore, in a molecule containing both, the anhydride will preferentially acylate the amine, forming an amide. This selectivity is crucial in the synthesis of complex molecules where protecting groups might otherwise be required.

Regioselectivity: This becomes a factor when a molecule possesses multiple, non-equivalent nucleophilic sites of the same type, such as in an unsymmetrical diol. In such cases, the acylation will preferentially occur at the less sterically hindered hydroxyl group. The electronic environment of each hydroxyl group, influenced by neighboring substituents, also plays a role in determining the site of acylation.

Applications of 3,4,5 Trimethoxybenzoic Anhydride and Its Synthetic Precursors in Advanced Chemical Research

Utilization in the Synthesis of Complex Organic Molecules

The distinct chemical properties of 3,4,5-trimethoxybenzoic anhydride (B1165640) and its parent acid, 3,4,5-trimethoxybenzoic acid, position them as crucial building blocks in organic synthesis. medchemexpress.com The presence of the anhydride functional group provides enhanced reactivity compared to the corresponding acid or alcohol, enabling a broader range of chemical transformations.

Building Block for Bioactive Scaffold Construction

The 3,4,5-trimethoxybenzoyl moiety is a recurring structural motif in a multitude of biologically active compounds. Its incorporation into molecular frameworks can significantly influence their pharmacological properties. Research has demonstrated that derivatives of 3,4,5-trimethoxybenzoic acid are integral to the synthesis of various bioactive scaffolds. medchemexpress.comchemimpex.com For instance, these derivatives have been explored for their potential as efflux pump inhibitors, which could play a role in overcoming antimicrobial resistance. nih.gov The synthesis of novel hydrazinecarbothioamides and thiadiazoles with anti-apoptotic properties also utilizes precursors derived from the 3,4,5-trimethoxybenzylidene structure. nih.gov

The versatility of 3,4,5-trimethoxybenzoic acid as a building block is further underscored by its use in the synthesis of compounds with potential applications in treating a range of conditions. For example, it is a known metabolite of trimebutine, a drug used for gastrointestinal disorders. chemicalbook.comsihaulichemicals.comncats.iocaymanchem.com

Role in Multi-Step Synthetic Sequences for Pharmaceutical Intermediates

3,4,5-Trimethoxybenzoic anhydride and its derivatives are instrumental in the multi-step synthesis of various pharmaceutical intermediates. biosynth.com The conversion of 3,4,5-trimethoxybenzoic acid to its more reactive acid chloride, 3,4,5-trimethoxybenzoyl chloride, is a common and crucial step in many synthetic pathways. chemicalbook.comgoogle.com This acid chloride serves as a key reagent in the synthesis of compounds with demonstrated antihypertensive activity, such as 2-methyl-8-(3,4,5-trimethoxybenzamido)-1,2,3,4-tetrahydroisoquinoline and its analogs. chemicalbook.com

The synthesis of these intermediates often involves a series of carefully controlled reactions. For example, 3,4,5-trimethoxyaniline (B125895) can be synthesized from 3,4,5-trimethoxybenzoic acid through a sequence of chlorination, amidation, and a Hofmann rearrangement. researchgate.net Such multi-step sequences are fundamental to the construction of complex pharmaceutical molecules. nih.govtue.nlresearchgate.net

IntermediatePrecursorKey Reaction TypeApplication
3,4,5-Trimethoxybenzoyl chloride 3,4,5-Trimethoxybenzoic acidHalogenationSynthesis of antihypertensive agents, basic esters
3,4,5-Trimethoxyaniline 3,4,5-Trimethoxybenzoic acidChlorination, Amidation, Hofmann RearrangementIntermediate for various pharmaceuticals
Basic Esters 3,4,5-Trimethoxybenzoyl chlorideEsterificationPotential reserpine-like activity
2-Iodo-3,4,5-trimethoxybenzoic acid 3,4,5-Trimethoxybenzoic acidIodinationIntermediate for further functionalization

Derivatization Studies (e.g., Basic Esters from 3,4,5-Trimethoxybenzoic Acid)

The derivatization of 3,4,5-trimethoxybenzoic acid, particularly into basic esters, has been a significant area of research. cdnsciencepub.comnih.govnih.gov The presence of the 3,4,5-trimethoxybenzoyl group is a key feature for the activity of the natural product reserpine, known for its antihypertensive and antipsychotic effects. cdnsciencepub.com This has spurred the synthesis of numerous basic esters of 3,4,5-trimethoxybenzoic acid with the aim of creating synthetic analogs with similar or improved pharmacological profiles. cdnsciencepub.com

One synthetic route involves the esterification of an aminoalcohol with 3,4,5-trimethoxybenzoyl chloride. cdnsciencepub.com An alternative method utilizes the alkylation of secondary amines with esters of halogenated alcohols and 3,4,5-trimethoxybenzoic acid. cdnsciencepub.com These studies have led to the creation of a variety of basic esters, some of which have shown promising reserpine-like activity. cdnsciencepub.com

Synthesis of Substituted Aromatic Carboxylic Acid Derivatives (e.g., iodinated derivatives)

The synthesis of substituted aromatic carboxylic acid derivatives, such as iodinated compounds, from 3,4,5-trimethoxybenzoic acid opens up further avenues for creating novel molecules with unique properties. researchgate.net The introduction of iodine atoms into the aromatic ring can be achieved using various reagents, including a combination of iodine and silver trifluoroacetate. researchgate.net These iodinated derivatives, such as 2-iodo-3,4,5-trimethoxybenzoic acid and 2,6-diiodo-3,4,5-trimethoxybenzoic acid, are valuable intermediates for further synthetic transformations and have been investigated for their cytotoxic and phototoxic activities. medchemexpress.comresearchgate.net The development of efficient and environmentally friendly iodination methods, such as using hypervalent iodine reagents, is an active area of research. researchgate.netorganic-chemistry.org

Contribution to Materials Science Innovation

The utility of this compound and its precursors extends beyond the realm of pharmaceuticals into the field of materials science.

Precursor in Polymer Synthesis and Modification Research

3,4,5-Trimethoxybenzoic acid has been explored for its potential in developing advanced materials, including polymers and coatings. chemimpex.com The unique chemical properties conferred by the trimethoxy-substituted aromatic ring can be harnessed to create polymers with specific and enhanced performance characteristics. cdnsciencepub.com While this area of research is still developing, the foundational role of this compound as a versatile precursor suggests a promising future for its application in the synthesis and modification of novel polymers.

Development of Surface-Functionalized Materials

The modification of material surfaces, a process known as surface functionalization, is a pivotal technique for tailoring the physical, chemical, and biological characteristics of a material to suit specific applications. mdpi.com this compound serves as a highly effective reagent in this field due to its inherent reactivity. As a symmetric aromatic anhydride, it readily participates in nucleophilic acyl substitution reactions. This reactivity allows it to form covalent bonds with materials that possess surface-exposed functional groups such as hydroxyl (-OH) or amino (-NH2) groups.

The core of this application lies in the anhydride's ability to introduce the 3,4,5-trimethoxybenzoyl moiety onto a substrate. The process typically involves reacting the material with the anhydride, often in an anhydrous solvent, to facilitate the formation of ester or amide linkages on the surface. This functionalization can significantly alter surface properties, including hydrophobicity, chemical resistance, and biocompatibility, making it a powerful tool for creating advanced materials with customized performance characteristics. mdpi.com

Application in Nanomaterial Surface Chemistry

This compound is an ideal candidate for modifying the surface of various nanoparticles, including those based on silica, metal oxides, and polymers. nih.gov Its precursor, 3,4,5-trimethoxybenzoic acid, and related benzoic acid derivatives are known to bind effectively to iron oxide nanoparticle surfaces, demonstrating the affinity of this chemical family for nanomaterials. nih.gov By reacting this compound with nanoparticles bearing appropriate functional groups, researchers can precisely engineer the nanoparticle's surface chemistry. biosynth.com This modification can be used to improve the dispersion of nanoparticles in polymer composites, control drug release from nanocarriers, or attach specific biomolecules for targeted imaging and therapeutic applications. mdpi.comnih.gov

Research in Agrochemical Development

The 3,4,5-trimethoxybenzoyl structural motif is of significant interest in the development of new agrochemicals. The precursor, 3,4,5-trimethoxybenzoic acid, is recognized as a versatile building block for applications in the agrochemical industry. chemimpex.com The anhydride provides a reactive pathway to synthesize a diverse array of derivatives for biological screening.

Intermediates for Plant Growth Regulation Studies

While direct studies of this compound as a plant growth regulator are not prominent, its role as a synthetic intermediate is significant. The closely related 3,4,5-trimethoxycinnamic acid and its derivatives are widely found in medicinal plants and exhibit a broad spectrum of biological activities. nih.gov The 3,4,5-trimethoxybenzoyl group is considered an important pharmacophore, or a molecular feature responsible for a drug's pharmacological activity.

In agrochemical research, a common strategy is to synthesize libraries of novel compounds for high-throughput screening against various biological targets, including those involved in plant growth and development. The anhydride is an excellent starting point for creating collections of esters and amides. By reacting it with various alcohols and amines, researchers can generate a wide range of candidate molecules. These molecules, bearing the potentially bioactive trimethoxybenzoyl core, can then be systematically tested for their ability to promote, inhibit, or otherwise modulate plant growth, potentially leading to the discovery of new and effective plant growth regulators.

Synthetic Pathways for Herbicide Research

The search for novel herbicides is a critical component of modern agriculture, focusing on the discovery of molecules with new modes of action to combat weed resistance. researchgate.net Synthetic pathways that allow for the rapid generation of diverse chemical structures are essential to this process. nih.gov this compound is a valuable intermediate in this context. Its precursor's derivatives have shown promise in agrochemical applications, including nematicidal activity. ncats.io

The anhydride's reactivity is leveraged to build libraries of compounds for herbicidal screening. By synthesizing a variety of ester and amide derivatives, chemists can explore how different structural modifications affect biological activity against target weeds. This approach, centered on a core scaffold like the 3,4,5-trimethoxybenzoyl group, is a foundational strategy in the discovery of new active ingredients for herbicides. researchgate.netnih.gov The resulting derivatives are evaluated in pre-emergence and post-emergence assays to identify lead compounds with potent herbicidal effects and sufficient crop safety.

Analytical Chemistry Methodological Advancement

In analytical chemistry, the availability of pure, stable, and well-characterized chemical substances is paramount for developing reliable and accurate methods. This compound and its parent acid contribute significantly as reference materials.

Calibration and Reference Standard Applications in Chromatography (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical and chemical analysis for separating, identifying, and quantifying components in a mixture. The accuracy of HPLC analysis depends on the use of high-quality reference standards for instrument calibration and method validation.

This compound is commercially available as a high-purity reference standard. biosynth.com Its well-defined chemical and physical properties, such as its melting point and spectral characteristics, allow it to be used for several critical functions in HPLC methodology. It can be used to calibrate the detector response, ensuring that the signal measured is proportional to the amount of analyte present. It also serves as a benchmark for confirming the retention time and peak identity of related compounds in a chromatogram. Furthermore, its precursor, 3,4,5-trimethoxybenzoic acid, has been used as an internal standard in the analysis of complex samples, a technique used to improve the precision and accuracy of quantification by correcting for variations in sample preparation and injection volume. ncats.io

Spectroscopic Characterization Enhancement (e.g., NMR)

The precise structural elucidation of molecules is fundamental to chemical research, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as a cornerstone technique. While specific NMR data for this compound is not extensively detailed in readily available literature, a thorough analysis of its precursor, 3,4,5-Trimethoxybenzoic acid, provides significant insights. The spectroscopic features of the acid are well-documented and offer a basis for understanding the expected characteristics of the anhydride.

For 3,4,5-Trimethoxybenzoic acid, the proton (¹H) and carbon-13 (¹³C) NMR spectra exhibit distinct signals that are instrumental in its identification. In a typical ¹H NMR spectrum, the key resonances correspond to the aromatic protons and the methoxy (B1213986) and carboxylic acid protons. chemicalbook.com The anhydride, being a symmetrical molecule formed from two molecules of the acid, would be expected to display a simplified ¹H NMR spectrum in comparison. A key differentiating feature would be the absence of the signal corresponding to the carboxylic acid proton.

Detailed NMR data for the precursor, 3,4,5-Trimethoxybenzoic acid, is presented below:

¹H NMR Data for 3,4,5-Trimethoxybenzoic Acid
Chemical Shift (δ) ppm Multiplicity
7.25s
3.84s
3.74s
12.95s
Solvent DMSO-d₆
Frequency 400 MHz
¹³C NMR Data for 3,4,5-Trimethoxybenzoic Acid
Chemical Shift (δ) ppm Assignment
167.40C=O (Carboxylic Acid)
153.11C3, C5 (Aromatic)
141.81C4 (Aromatic)
126.38C1 (Aromatic)
106.98C2, C6 (Aromatic)
60.55Methoxy (C4)
56.35Methoxy (C3, C5)
Solvent DMSO
Frequency 100 MHz

Note: The presented data is for 3,4,5-Trimethoxybenzoic acid, the precursor to this compound.

The anhydride functional group in this compound, due to its electron-withdrawing nature, would influence the chemical shifts of the adjacent aromatic protons and carbon atoms. This makes the anhydride a useful reagent for creating derivatives of other molecules, where the introduction of the 3,4,5-trimethoxybenzoyl group can serve as a spectroscopic tag, aiding in the structural confirmation of the newly formed compound.

Integration into Biochemical Research Methodologies

The structural motifs present in this compound and its precursor are of significant interest in biochemical studies, particularly those focused on plant life.

Structural Analogs for Plant Physiology and Metabolism Studies

3,4,5-Trimethoxybenzoic acid, also known as gallic acid trimethyl ether, is recognized as a plant metabolite. nih.gov Its core structure is derived from gallic acid, a phenolic acid that is widespread in the plant kingdom and a key building block for a vast array of secondary metabolites, including hydrolyzable tannins and flavonoids. The methylation of the hydroxyl groups of gallic acid to form 3,4,5-trimethoxybenzoic acid represents a common biochemical modification in plants.

Furthermore, the introduction of the 3,4,5-trimethoxybenzoyl group into other molecules via the anhydride can be a strategic approach to study the metabolic fate of compounds in plant tissues. The three methoxy groups provide a unique signature that can be tracked using analytical techniques such as mass spectrometry, allowing for the identification of metabolic products and the elucidation of metabolic pathways. This is particularly relevant in the study of the biosynthesis of complex natural products where gallic acid is a precursor.

The use of 3,4,5-Trimethoxybenzoic acid and its derivatives as structural analogs can help to unravel the intricate network of metabolic reactions that govern plant growth, development, and interaction with the environment.

Emerging Research Frontiers and Methodological Innovations in 3,4,5 Trimethoxybenzoic Anhydride Chemistry

The field of organic synthesis is continually evolving, driven by the need for more efficient, selective, and environmentally benign chemical transformations. For a versatile reagent like 3,4,5-Trimethoxybenzoic Anhydride (B1165640), this translates into new frontiers of research aimed at optimizing its production and expanding its utility. Current investigations are focused on sustainable manufacturing processes, novel catalytic systems to control its reactivity, and computational modeling to predict its behavior at a molecular level. These advancements are paving the way for its application in the next generation of advanced materials.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 3,4,5-Trimethoxybenzoic Anhydride from its parent acid?

  • Methodology : The anhydride can be synthesized via refluxing 3,4,5-Trimethoxybenzoic Acid with a dehydrating agent (e.g., acetic anhydride or thionyl chloride) in anhydrous solvents like ethanol or dichloromethane. A catalytic amount of glacial acetic acid may enhance reaction efficiency. Post-reaction, the product is isolated by solvent evaporation under reduced pressure and purified via recrystallization using chloroform or methanol .
  • Key Parameters : Reaction temperature (reflux at ~78°C for ethanol), solvent polarity, and stoichiometric excess of the dehydrating agent.

Q. Which analytical methods are validated for quantifying the purity of this compound?

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm, using methanol-water mobile phases. Retention times and peak areas are calibrated against certified standards .
  • Titration : Acid-base titration with standardized NaOH to determine residual free acid content. Grubbs’ test confirms data consistency by identifying outliers .
  • Melting Point Analysis : Compare observed melting range (e.g., 168–171°C) with literature values to assess purity .

Q. How does the chemical stability of this compound vary under different storage conditions?

  • Moisture Sensitivity : Hydrolyzes to the parent acid in humid environments. Store in sealed containers with desiccants under inert gas (e.g., nitrogen).
  • Temperature : Stable at room temperature but degrades above 225°C. Long-term storage at 2–8°C in darkness minimizes thermal decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

  • Experimental Design :

  • Catalyst Screening : Compare glacial acetic acid, sulfuric acid, and p-toluenesulfonic acid for reaction efficiency.
  • Solvent Optimization : Test polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents for solubility and reaction kinetics.
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR spectroscopy to identify rate-limiting steps .
    • Data Table :
CatalystSolventYield (%)Purity (HPLC)
Glacial Acetic AcidEthanol8598.5
H2SO4DCM7295.2

Q. How can contradictions in spectroscopic data (e.g., NMR) for this compound be resolved?

  • Challenges : Overlapping signals in 1H^1H NMR (e.g., aromatic protons at δ 3.86 ppm) and missing carbonyl peaks due to anhydride symmetry.
  • Solutions :

  • Use 13C^{13}C-NMR to confirm carbonyl resonances (δ ~167–170 ppm).
  • Employ 2D techniques (HSQC, HMBC) to resolve aromatic coupling patterns and assign methoxy groups .
    • Example : In DMSO-d6, missing signals in δ 171.4–173.0 ppm (carbonyl carbons) may require alternative solvents (CDCl3) for clarity .

Q. What strategies are employed to evaluate the biological activity of derivatives synthesized from this compound?

  • Methodology :

  • Derivatization : React the anhydride with amines or alcohols to form esters/amides. For example, coupling with triazole derivatives for antimicrobial assays .
  • Bioassays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., COX-2), or antibacterial activity (MIC against S. aureus).
    • Data Interpretation : Compare IC50 values of derivatives with parent compounds to establish structure-activity relationships .

Q. What mechanistic insights exist for the reactivity of this compound in oxidation or substitution reactions?

  • Oxidation Pathways : Under UV light or radical initiators, the methoxy groups may undergo demethylation or form quinone intermediates, analogous to trimethoxybenzene derivatives .
  • Nucleophilic Acyl Substitution : React with amines or alcohols in anhydrous conditions to yield esters/amides. Monitor reaction progress via FT-IR for carbonyl disappearance (~1770 cm1^{-1}) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.